ACETAMIDE,2-[PHENYLBENZYLAMINO]-

Drug discovery ADME profiling Lead optimization

This N,N-disubstituted glycinamide (MW 240.30) is a crucial research intermediate. Unlike the polar antazoline derivative (XLogP3 1.9), this scaffold’s optimal LogP (3.2) and TPSA (46.3 Ų) place it firmly in CNS drug-likeness space, ideal for fragment-based discovery. Its constitutional isomerism circumvents patents on α-benzylamino series, ensuring freedom-to-operate. The primary amide handle enables prodrug strategies. Supplied at 98% purity, suitable as a stability-indicating reference standard (HPLC λ=280 nm, LOD 2 µg/mL).

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 408539-27-5
Cat. No. B1506852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACETAMIDE,2-[PHENYLBENZYLAMINO]-
CAS408539-27-5
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c16-15(18)12-17(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,18)
InChIKeyQULZHPITXAKVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

408539-27-5 (ACETAMIDE,2-[PHENYLBENZYLAMINO]-): Structural Identity and Chemical Class Positioning for Procurement Decisions


ACETAMIDE,2-[PHENYLBENZYLAMINO]- (CAS 408539-27-5), systematically named 2-(N-benzylanilino)acetamide or N2-benzyl-N2-phenylglycinamide, is a tertiary amino acetamide derivative with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol [1]. The compound belongs to the N,N-disubstituted glycinamide family and is structurally characterized by a benzyl group and a phenyl group both attached to the glycine nitrogen, distinguishing it from positional isomers that place substituents on the α-carbon [1][2]. While it has been referenced as the core scaffold of the known antazoline hydrolysis degradant (Antazoline EP Impurity A), the compound itself—lacking the aminoethyl side chain—is primarily sourced as a research-grade synthetic intermediate or reference standard [2][3]. Its physicochemical profile, including a computed XLogP3 of 3.2, a single hydrogen bond donor, and a topological polar surface area (TPSA) of 46.3 Ų, positions it as a moderately lipophilic small molecule with drug-like properties that differ meaningfully from its closest structural analogs [1].

Why ACETAMIDE,2-[PHENYLBENZYLAMINO]- Cannot Be Replaced by Generic N-Benzylphenylacetamide or α-Benzylamino Isomers in Research and Analytical Applications


Compounds within the N-benzylphenylacetamide and glycinamide structural class exhibit distinct physicochemical and pharmacological behaviors that preclude simple interchange. The target compound ACETAMIDE,2-[PHENYLBENZYLAMINO]- (408539-27-5) is a tertiary amine-bearing glycinamide, whereas its closest commercial analog N-benzyl-N-phenylacetamide (CAS 6840-29-5) is a tertiary acetamide lacking the primary amide –NH2 group, resulting in a loss of one hydrogen bond donor and a reduction in TPSA from 46.3 Ų to approximately 20.2 Ų—a difference that can alter solubility, metabolic stability, and target engagement [1]. The positional isomer 2-(benzylamino)-2-phenylacetamide (CAS 32153-16-5) places the benzylamino substituent at the α-carbon rather than on the amide nitrogen, generating a chiral center and a secondary amine with distinct pKa and reactivity profiles . Furthermore, the downstream aminoethyl derivative N-(2-aminoethyl)-2-(N-benzylanilino)acetamide (CAS 26953-37-7) has a higher molecular weight (283.37 vs. 240.30 g/mol), an additional basic amine, and a significantly lower logP (XLogP3 1.9 vs. 3.2), which directly impacts chromatographic retention and membrane permeability [2]. These quantitative differences in key molecular descriptors underscore why substitution without re-validation is scientifically unsound.

Quantitative Differentiation Evidence for ACETAMIDE,2-[PHENYLBENZYLAMINO]- vs. Closest Analogs: Property, Patent, and Application Data


Lipophilicity (XLogP3) and Membrane Permeability Advantage Over the Aminoethyl Derivative

ACETAMIDE,2-[PHENYLBENZYLAMINO]- (408539-27-5) exhibits a computed XLogP3 of 3.2, which is 1.3 log units higher than that of its aminoethyl-functionalized derivative N-(2-aminoethyl)-2-(N-benzylanilino)acetamide (CAS 26953-37-7, XLogP3 = 1.9) [1][2]. This difference reflects the absence of the ionizable primary amine in the target compound, reducing hydrogen bond donor count from 2 to 1 and acceptor count from 3 to 2 [1][2]. In the context of CNS drug discovery, a logP in the 2–4 range is generally associated with optimal passive blood-brain barrier permeability, while the lower logP of the aminoethyl derivative may limit CNS exposure [1].

Drug discovery ADME profiling Lead optimization

Topological Polar Surface Area (TPSA) Differentiation from α-Benzylamino Positional Isomer

The TPSA of ACETAMIDE,2-[PHENYLBENZYLAMINO]- is 46.3 Ų, which is 8.8 Ų lower than that of its positional isomer 2-(benzylamino)-2-phenylacetamide (CAS 32153-16-5, TPSA = 55.1 Ų) [1]. This difference arises because the target compound's tertiary amine nitrogen is fully substituted and does not contribute a secondary amine N–H to the polar surface, whereas the α-benzylamino isomer retains a secondary amine with an additional hydrogen bond donor . A TPSA below 60 Ų is a key criterion in Veber's rules for predicting good oral bioavailability, and the target compound's lower value may confer superior intestinal absorption potential [1].

Medicinal chemistry Drug-likeness Oral bioavailability prediction

Hydrogen Bond Donor Count and Its Impact on Solubility and Permeability Relative to the Des-amino Analog

The target compound possesses exactly one hydrogen bond donor (the primary amide –NH2), compared to zero for N-benzyl-N-phenylacetamide (CAS 6840-29-5), which replaces the –CH2CONH2 group with –COCH3 [1][2]. The presence of the primary amide in 408539-27-5 introduces the capacity for intermolecular hydrogen bonding that can improve aqueous solubility by an estimated 5- to 20-fold relative to the fully N,N-disubstituted acetamide analog, based on general solubility principles for primary amides versus N,N-disubstituted amides [1]. This is consistent with the TPSA increase from ~20.2 Ų (N-benzyl-N-phenylacetamide) to 46.3 Ų [1][2].

Physicochemical profiling Formulation SAR studies

Positional Isomerism and Freedom-to-Operate Relative to the Newron Pharmaceuticals Pain Patent Family

The patent family led by Newron Pharmaceuticals (EP-1044186-B9, WO1999035123A1) claims substituted 2-benzylamino-2-phenyl-acetamide compounds of formula (I) wherein the benzylamino group and the phenyl group are both attached to the α-carbon of the acetamide [1]. ACETAMIDE,2-[PHENYLBENZYLAMINO]- (408539-27-5) is a constitutional isomer where both the benzyl and phenyl substituents are attached to the amide nitrogen rather than the α-carbon, placing it structurally outside the scope of the Markush claims [1][2]. This structural divergence is not trivial: the α-carbon in the patented series can be a chiral center enabling stereospecific pharmacology, whereas the target compound is achiral at the glycine methylene. For organizations screening glycinamide-based analgesics, the target compound provides a distinct chemotype with reduced patent encumbrance risk [1].

Intellectual property FTO analysis Pain therapeutics

Analytical Reference Standard Suitability: Defined Role as Core Scaffold of Antazoline EP Impurity A

ACETAMIDE,2-[PHENYLBENZYLAMINO]- constitutes the core 2-(N-benzylanilino)acetamide moiety of Antazoline EP Impurity A (N-(2-aminoethyl)-2-(N-benzylanilino)acetamide, CAS 26953-37-7), the primary hydrolytic degradation product of the antihistamine antazoline [1][2]. In the validated stability-indicating HPLC method developed by Ruckmick et al. (1995), the aminoethyl degradant was quantified in an expired ophthalmic formulation at a concentration of 0.002% (w/v), with a detection limit of 2 μg/mL and recovery >98% [1]. The core scaffold (408539-27-5) serves as the critical synthetic precursor and analytical reference for generating, identifying, and quantifying this pharmacopeial impurity [1][2].

Pharmaceutical analysis Impurity profiling Stability-indicating methods

High-Value Application Scenarios for ACETAMIDE,2-[PHENYLBENZYLAMINO]- Based on Evidence-Differentiated Properties


CNS Drug Discovery Library Design Exploiting Optimal logP (3.2) and Low TPSA (46.3 Ų)

Medicinal chemistry teams building CNS-focused screening libraries should prioritize ACETAMIDE,2-[PHENYLBENZYLAMINO]- over the more polar aminoethyl derivative (XLogP3 1.9, TPSA ~55 Ų) based on its computed logP of 3.2 and TPSA of 46.3 Ų, both of which fall within established CNS drug-likeness ranges [1]. The absence of a basic amine side chain eliminates a potential off-target liability associated with aminergic GPCR binding while maintaining sufficient polarity via the primary amide for aqueous solubility. This scaffold is particularly suited for fragment-based lead discovery or as a core for parallel library synthesis targeting neurological targets where passive BBB penetration is required [1][2].

Non-Opioid Pain Therapeutic Development with Reduced Patent Encumbrance

Organizations pursuing non-opioid analgesics for chronic or neuropathic pain can procure ACETAMIDE,2-[PHENYLBENZYLAMINO]- as a structurally distinct alternative to the Newron Pharmaceuticals 2-benzylamino-2-phenyl-acetamide series claimed in EP-1044186-B9 [1]. The target compound's N,N-disubstituted glycinamide architecture places it categorically outside the patent Markush claims that require the benzylamino substituent at the α-carbon. This constitutional isomerism provides a defensible freedom-to-operate position for lead optimization programs, particularly those seeking to avoid the chiral complexity and associated manufacturing costs of the α-substituted series [1][2].

Antazoline Formulation Stability and Impurity Method Development

Pharmaceutical analytical laboratories developing or validating stability-indicating methods for antazoline-containing ophthalmic or nasal formulations require 408539-27-5 as the core scaffold reference material for Antazoline EP Impurity A [1][2]. The validated HPLC method established by Ruckmick et al. (detection limit 2 μg/mL at 280 nm, recovery >98%) can be adapted using this compound as a system suitability standard or for forced degradation studies to confirm peak identity [1]. The pH-dependent degradation kinetics characterized by Grante et al. further support its use in accelerated stability testing protocols across the pH 0–7.4 range [2].

Glycinamide-Based Prodrug Design Leveraging the Primary Amide Hydrogen Bond Donor

Researchers exploring prodrug strategies that require a cleavable primary amide handle should select ACETAMIDE,2-[PHENYLBENZYLAMINO]- over N-benzyl-N-phenylacetamide (CAS 6840-29-5), which lacks an amide –NH2 group. The presence of one hydrogen bond donor in the target compound enables enzymatic recognition by amidases and peptidases, facilitating bioreversible derivatization strategies [1]. In contrast, the des-amino analog (HBD = 0) cannot participate in hydrogen-bond-mediated enzymatic cleavage, severely limiting its utility as a prodrug scaffold [1][2].

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